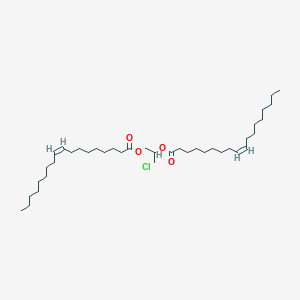
rac 1,2-Dioleoyl-3-chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 1,2-Dioleoyl-3-chloropropanediol is an organic compound that belongs to the class of chloropropanols. It is a derivative of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with oleic acid. This compound is of interest due to its presence as a contaminant in processed foods and its potential health implications.
準備方法
Synthetic Routes and Reaction Conditions
rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.
Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.
Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.
Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.
作用機序
The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:
Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.
DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.
類似化合物との比較
rac 1,2-Dioleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
3-Chloropropane-1,2-diol dipalmitate: Another ester of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with palmitic acid.
2-Chloropropane-1,3-diol: An isomer of 3-chloropropane-1,2-diol, with the chlorine atom located at a different position on the carbon chain.
特性
分子式 |
C39H71ClO4 |
|---|---|
分子量 |
639.4 g/mol |
IUPAC名 |
[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
InChIキー |
BLQSPZHGZHJLGB-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















